4-chloro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-13-12-16(21-19(24)14-5-7-15(20)8-6-14)9-10-17(13)22-11-3-2-4-18(22)23/h5-10,12H,2-4,11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIVDBGBEWYLCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route starts with the acylation of 4-chlorobenzoic acid to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 3-methyl-4-(2-oxopiperidin-1-yl)aniline under appropriate conditions to yield the target compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the acylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The piperidinyl moiety can be oxidized to form corresponding N-oxide derivatives.
Reduction: The carbonyl group in the piperidinyl ring can be reduced to form alcohol derivatives.
Substitution: The chloro group on the benzamide core can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: N-oxide derivatives of the piperidinyl ring.
Reduction: Alcohol derivatives of the piperidinyl ring.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Industry: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through competitive binding, where the compound competes with the natural substrate of the enzyme. Additionally, the compound may interact with receptor sites, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Key Physical and Spectral Properties of Analogous Benzamides
Key Observations :
- Yield : Oxadiazole-bearing derivatives (e.g., 7j, 97%) exhibit higher yields compared to benzimidazole-containing analogs (PB3, 65%), likely due to favorable cyclization kinetics .
- Melting Points : Compounds with rigid heterocycles (e.g., oxadiazole in 7b, 195–197°C) display higher melting points than hydrazine derivatives (4c, 127–129°C), reflecting enhanced crystallinity from planar heterocyclic systems .
- Spectral Data : The C=O stretch in IR spectra varies with electronic effects: electron-withdrawing groups (e.g., oxadiazole in 7b, 1689 cm⁻¹) increase carbonyl stretching frequencies compared to electron-donating substituents .
Structural and Electronic Comparisons
- 2-Oxopiperidine vs. However, oxadiazoles provide greater π-stacking capacity for target binding .
- Trifluoromethyl Effects : The trifluoromethyl group in compound 23 enhances lipophilicity and bioavailability compared to the target compound’s methyl substituent .
Biological Activity
4-chloro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula : C17H19ClN2O
- Molecular Weight : 304.80 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have indicated that derivatives of benzamide compounds exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The IC50 values for these compounds were found to be comparable to standard chemotherapeutics like Doxorubicin, indicating a promising avenue for further research in cancer therapy .
| Compound | Cell Line | IC50 (µg/mL) | Comparison |
|---|---|---|---|
| This compound | MCF-7 | TBD | Comparable to Doxorubicin |
| Related Compound | HepG2 | 1.63 | Doxorubicin: 1.62 |
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific kinases and apoptotic pathways. For example, compounds with similar structures have been shown to inhibit the epidermal growth factor receptor (EGFR), leading to reduced proliferation of cancer cells . Additionally, studies have suggested that these compounds may induce apoptosis through the downregulation of anti-apoptotic proteins such as Bcl-2 .
Antibacterial and Antifungal Activity
Beyond anticancer properties, the compound also exhibits antibacterial and antifungal activities. In vitro studies have shown that related oxadiazole derivatives possess significant antimicrobial properties against both gram-positive and gram-negative bacteria, as well as fungi such as Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds suggest strong potential as therapeutic agents in treating infections .
| Activity Type | Target Organism | MIC (µg/mL) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 10.8 |
| Antifungal | Candida albicans | 200 |
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Study on EGFR Inhibition : A series of benzamide derivatives were synthesized and screened for their ability to inhibit EGFR. The most potent compound showed an IC50 value of 0.41 µM, indicating strong potential for development as an anticancer agent .
- Antimicrobial Efficacy : Research on oxadiazole derivatives revealed significant antibacterial activity against common pathogens with MIC values ranging from 10.8 μM to 111.3 μM, demonstrating their effectiveness in combating bacterial infections .
- Cytotoxicity Assessment : A study evaluating the cytotoxic effects of various benzamide derivatives found that some exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential with reduced side effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
